
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate
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Overview
Description
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate is an organic compound with the molecular formula C15H21NO7. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of an amino group, an ethoxyphenyl group, and an ester functional group, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate typically involves the reaction of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring of reaction parameters ensures consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(2-methoxyphenyl)propanoate
- Ethyl 3-amino-3-(2-phenyl)propanoate
- Ethyl 3-amino-3-(2-chlorophenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities. Its oxalate salt form also enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
ethyl 3-amino-3-(2-ethoxyphenyl)propanoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.C2H2O4/c1-3-16-12-8-6-5-7-10(12)11(14)9-13(15)17-4-2;3-1(4)2(5)6/h5-8,11H,3-4,9,14H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWZFALPBLRHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)OCC)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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